molecular formula C121H202N28O26S2 B586460 Brevinin-1 CAS No. 145963-49-1

Brevinin-1

Cat. No. B586460
M. Wt: 2529.237
InChI Key: AMGDYQVEJJSZSQ-IMDMOUBVSA-N
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Description

Brevinin-1 is an antimicrobial peptide derived from the skin secretions of Rana esculenta . It belongs to the Brevinin family of anuran peptides, which are known for their strong antibacterial activities . Some members of this family, such as Brevinin-2R, are also promising anticancer molecules .


Synthesis Analysis

A novel AMP named Brevinin-1BW was obtained by the Research Center of Molecular Medicine of Yunnan Province from the skin of the Pelophylax nigromaculatus . The peptide was synthesized and purified by analytical reverse phase HPLC .


Molecular Structure Analysis

The amino acid sequence of Brevinin-1 is poorly conserved across species and has four invariant residues (Ala 9, Cys 18, Lys 23, Cys 24). Pro 14 is often present in Brevinin-1 peptides, and it was shown that this residue produces a stable kink in the molecule . The secondary structure of Brevinin-1GHd was found to possess α-helical characteristics and high thermal stability .


Chemical Reactions Analysis

Brevinin-1 peptides exert their antibacterial activity by disrupting bacterial membranes . They have effective inhibitory effects on Gram-positive bacteria but weaker inhibitory effects on Gram-negative bacteria .


Physical And Chemical Properties Analysis

Brevinin-1 peptides are small molecule peptides, typically containing 24 amino acids . They have α-helical characteristics and high thermal stability . Brevinin-1GHd could bind to LPS with a Kd value of 6.49±5.40 mM .

Scientific Research Applications

  • Antimicrobial and Antifungal Properties : Brevinin-1BYa, a peptide from Rana boylii, showed inhibitory activity against various bacteria and yeasts, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. However, its potential for systemic use is limited due to high haemolytic activity against human erythrocytes (Pál et al., 2006).

  • Selective Antibacterial Activity : Brevinin-1 and -2, isolated from Rana brevipoda porsa, demonstrated distinct antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the diversity in antimicrobial selectivity among Brevinin peptides (Morikawa, Hagiwara, & Nakajima, 1992).

  • Regulation Under Environmental Stress : Brevinin-1SY, another variant, is regulated in response to environmental stressors such as dehydration and anoxia in Rana sylvatica. This regulation is crucial for defense against pathogens (Katzenback et al., 2014).

  • Cancer Cell Targeting : Brevinin-2R1, a non-hemolytic defensin, exhibits preferential cytotoxicity towards malignant cells over primary cells, indicating its potential in cancer treatment. It activates the lysosomal-mitochondrial death pathway, involving autophagy-like cell death (Ghavami et al., 2008).

  • Designing Structural Analogues : Efforts to enhance the bioactivity of Brevinin peptides include the design of structural analogues. For instance, Brevinin-1Ha and Brevinin-1HY were designed based on Brevinin-1H's structure to improve antimicrobial activity and reduce cytotoxicity (Pei et al., 2020).

  • Anti-tumor Peptidomimetics : Novel Brevinin-1BYa derivatives were developed with improved reduction stability and anti-tumor activity, suggesting their use as lead compounds in drug development against malignant tumors (Xiong et al., 2021).

Future Directions

Brevinin-1 peptides show strong pharmacological and antimicrobial potential . The biological activity of Brevinin-1GHd makes it promising to be a novel therapeutic drug for infectious inflammation . In the future, combining the advantages of both may provide more choices and solutions for treating infectious diseases .

properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10,19-tris(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDYQVEJJSZSQ-IMDMOUBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H202N28O26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2529.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brevinin-1

CAS RN

145963-49-1
Record name brevinin-1 protein, Rana
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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